molecular formula C11H11BrN2O B15128540 3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile

3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile

Katalognummer: B15128540
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: ZIKYEZUFWWGXNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C₁₁H₁₁BrN₂O and a molecular weight of 267.12 g/mol . This compound is characterized by the presence of a bromine atom at the third position and an oxolan-3-ylamino group at the fourth position on the benzonitrile ring. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The oxolan-3-ylamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-4-aminobenzonitrile: Lacks the oxolan-3-yl group, making it less versatile in certain applications.

    4-[(Oxolan-3-yl)amino]benzonitrile: Lacks the bromine atom, which can affect its reactivity and binding properties.

Uniqueness

3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile is unique due to the presence of both the bromine atom and the oxolan-3-ylamino group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C11H11BrN2O

Molekulargewicht

267.12 g/mol

IUPAC-Name

3-bromo-4-(oxolan-3-ylamino)benzonitrile

InChI

InChI=1S/C11H11BrN2O/c12-10-5-8(6-13)1-2-11(10)14-9-3-4-15-7-9/h1-2,5,9,14H,3-4,7H2

InChI-Schlüssel

ZIKYEZUFWWGXNY-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1NC2=C(C=C(C=C2)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.